4-Sulfocalix[8]arene
Overview
Description
4-Sulfocalix8arene is a macrocyclic compound belonging to the calixarene family. Calixarenes are cyclic oligomers formed by the condensation of phenol and formaldehyde. The “4-Sulfocalix8arene” specifically refers to a calixarene with eight phenolic units, each substituted with a sulfonic acid group. This compound is known for its ability to form host-guest complexes due to its unique three-dimensional structure, making it valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
4-Sulfocalix8arene is a macrocyclic compound that primarily targets organic molecules and metal complexes . It serves as a coupling agent due to its amphiphilic nature, which is characterized by hydrophobic (aromatic ring) and hydrophilic (SO3-) environments .
Mode of Action
The compound interacts with its targets through non-covalent interactions, including hydrogen bonding, van der Waals forces, metal coordination, and π-π interactions . It forms inclusion complexes with other compounds, such as nedaplatin, to increase their solubility, stability, and bioavailability .
Biochemical Pathways
The specific biochemical pathways affected by 4-Sulfocalix8It’s known that the compound can form supramolecular assemblies through outer-surface interactions . These assemblies can accommodate molecules of some volatile compounds or luminescent dyes , suggesting a potential role in drug delivery and fluorescent materials.
Pharmacokinetics
The pharmacokinetic properties of 4-Sulfocalix8Its ability to form inclusion complexes with other compounds suggests it may enhance their bioavailability .
Result of Action
The primary result of 4-Sulfocalix8arene’s action is the formation of inclusion complexes that enhance the solubility, stability, and bioavailability of other compounds . It can also be used to prepare ruthenium nanoparticles embedded materials, which are used as efficient catalysts for the reduction of toxic ‘brilliant yellow’ azo dye .
Action Environment
The action of 4-Sulfocalix8arene is influenced by environmental factors. Its amphiphilic nature allows it to interact with both hydrophilic and hydrophobic environments . .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Sulfocalix8arene is typically synthesized through a multi-step process involving the following steps:
- Formation of Calix8arene: The initial step involves the condensation of p-tert-butylphenol with formaldehyde under basic conditions to form calix8arene.
- Sulfonation: The calix8arene is then subjected to sulfonation using concentrated sulfuric acid or chlorosulfonic acid to introduce sulfonic acid groups at the para positions of the phenolic units.
Industrial Production Methods: While the laboratory synthesis of 4-Sulfocalix8arene is well-documented, industrial production methods are less common due to the complexity and cost of the synthesis process. advancements in synthetic chemistry may lead to more efficient industrial-scale production methods in the future.
Chemical Reactions Analysis
Types of Reactions: 4-Sulfocalix8arene undergoes various chemical reactions, including:
- Oxidation: The phenolic units can be oxidized to quinones under specific conditions.
- Reduction: The sulfonic acid groups can be reduced to sulfonates.
- Substitution: The hydrogen atoms on the phenolic units can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
- Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
- Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
- Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.
Major Products:
- Oxidation: Formation of quinone derivatives.
- Reduction: Formation of sulfonate derivatives.
- Substitution: Introduction of various functional groups onto the phenolic units.
Scientific Research Applications
4-Sulfocalix8arene has a wide range of applications in scientific research, including:
- Chemistry: Used as a host molecule in host-guest chemistry to form inclusion complexes with various guest molecules, enhancing their solubility and stability.
- Biology: Employed in the development of biosensors and drug delivery systems due to its ability to encapsulate bioactive molecules.
- Medicine: Investigated for its potential in drug delivery, particularly in increasing the bioavailability and stability of therapeutic agents.
- Industry: Utilized in the preparation of advanced materials, such as catalysts and adsorbents, due to its unique structural properties.
Comparison with Similar Compounds
4-Sulfocalix8arene can be compared with other calixarenes and macrocyclic compounds, such as:
- Calix4arene: Smaller in size with four phenolic units, used in similar host-guest chemistry applications but with different binding affinities and selectivities.
- Calix6arene: Intermediate in size with six phenolic units, offering different structural properties and applications.
- Cucurbiturils: Another class of macrocyclic compounds with a rigid hydrophobic cavity, used in host-guest chemistry but with different structural features and binding properties.
Uniqueness: 4-Sulfocalix8arene is unique due to its larger size and the presence of eight phenolic units, which provide a larger hydrophobic cavity for encapsulating guest molecules. The sulfonic acid groups further enhance its solubility and functional versatility, making it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
137407-62-6 |
---|---|
Molecular Formula |
C56H50O33S8 |
Molecular Weight |
1507.5 g/mol |
IUPAC Name |
49,50,51,52,53,54,55,56-octahydroxynonacyclo[43.3.1.13,7.19,13.115,19.121,25.127,31.133,37.139,43]hexapentaconta-1(48),3,5,7(56),9,11,13(55),15,17,19(54),21,23,25(53),27(52),28,30,33(51),34,36,39(50),40,42,45(49),46-tetracosaene-5,11,17,23,29,35,41,47-octasulfonic acid;hydrate |
InChI |
InChI=1S/C56H48O32S8.H2O/c57-49-25-1-26-10-42(90(68,69)70)12-28(50(26)58)3-30-14-44(92(74,75)76)16-32(52(30)60)5-34-18-46(94(80,81)82)20-36(54(34)62)7-38-22-48(96(86,87)88)24-40(56(38)64)8-39-23-47(95(83,84)85)21-37(55(39)63)6-35-19-45(93(77,78)79)17-33(53(35)61)4-31-15-43(91(71,72)73)13-29(51(31)59)2-27(49)11-41(9-25)89(65,66)67;/h9-24,57-64H,1-8H2,(H,65,66,67)(H,68,69,70)(H,71,72,73)(H,74,75,76)(H,77,78,79)(H,80,81,82)(H,83,84,85)(H,86,87,88);1H2 |
InChI Key |
ORHUKXAPVQBOQR-UHFFFAOYSA-N |
SMILES |
C1C2=CC(=CC(=C2O)CC3=CC(=CC(=C3O)CC4=CC(=CC(=C4O)CC5=CC(=CC(=C5O)CC6=C(C(=CC(=C6)S(=O)(=O)O)CC7=C(C(=CC(=C7)S(=O)(=O)O)CC8=C(C(=CC(=C8)S(=O)(=O)O)CC9=C(C1=CC(=C9)S(=O)(=O)O)O)O)O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O |
Canonical SMILES |
C1C2=CC(=CC(=C2O)CC3=CC(=CC(=C3O)CC4=CC(=CC(=C4O)CC5=CC(=CC(=C5O)CC6=C(C(=CC(=C6)S(=O)(=O)O)CC7=C(C(=CC(=C7)S(=O)(=O)O)CC8=C(C(=CC(=C8)S(=O)(=O)O)CC9=C(C1=CC(=C9)S(=O)(=O)O)O)O)O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O.O |
Pictograms |
Irritant |
Synonyms |
GL 522-Y-1 GL-522-Y-1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-Sulfocalix[8]arene enhance the performance of ion-selective electrodes?
A1: this compound acts as an ionophore, a molecule that selectively binds to a specific ion. When incorporated into the membrane of an ion-selective electrode, it improves the electrode's sensitivity and selectivity for the target ion. [, , ] This is because the ionophore creates a binding site within the membrane that preferentially interacts with the target ion, facilitating its transport across the membrane and generating a measurable potential difference. [, , ]
Q2: Can you provide specific examples of how this compound has been successfully used in developing ion-selective electrodes?
A2: Research demonstrates this compound's effectiveness in enhancing ion-selective electrodes for various pharmaceuticals:
- Ethamsylate: When incorporated into an electrode's polyvinyl chloride (PVC) matrix, this compound significantly improved the electrode's sensitivity and selectivity for ethamsylate detection. This allowed for precise measurement of the drug in both its pure form and within pharmaceutical formulations. []
- Pramoxine HCl: Researchers successfully developed highly sensitive pramoxine HCl selective electrodes using this compound as an ionophore. These electrodes exhibited a wide linear response range, making them suitable for accurately determining pramoxine HCl concentration in various samples, including pharmaceutical formulations and biological fluids. []
- Naftidrofuryl Oxalate: Miniaturized ion-selective electrodes for naftidrofuryl oxalate were developed using this compound. These electrodes showed excellent sensitivity and selectivity, enabling accurate drug quantification in the presence of its degradation products, even in complex matrices like plasma and cerebrospinal fluid. []
Q3: What makes this compound a suitable ionophore compared to other compounds?
A3: The structure of this compound plays a crucial role in its effectiveness as an ionophore. It possesses a cavity-like structure that can accommodate specific ions through interactions with its sulfonate groups. This selective binding ability contributes to the enhanced sensitivity and selectivity observed in ion-selective electrodes incorporating this compound. [, ]
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